

"Nicotinamide Riboside Triflate" chemical properties and structure

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Compound of Interest

Compound Name: Nicotinamide Riboside Triflate

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Nicotinamide Riboside Triflate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and biological significance of **Nicotinamide Riboside Triflate**. The information is curated for professionals in research and drug development, with a focus on data-driven insights and detailed experimental methodologies.

Chemical Properties and Structure

Nicotinamide Riboside Triflate is a synthetic, salt form of nicotinamide riboside (NR), a naturally occurring pyridine-nucleoside form of vitamin B3 found in trace amounts in foods like milk. The triflate anion enhances the stability of the nicotinamide riboside cation. It is recognized as a potent precursor to nicotinamide adenine dinucleotide (NAD⁺), a critical coenzyme in cellular metabolism and signaling.

General Information

Property	Value	Source
Chemical Name	3-(Aminocarbonyl)-1-β-D-ribofuranosylpyridinium trifluoromethanesulfonate	[1][2]
Synonyms	NR Triflate, Nicotinamide Ribose Triflate, SRT647	[1]
CAS Number	445489-49-6	[1][2]
Appearance	Off-white to pale yellow low-melting solid or oil	[2][3][4]

Physicochemical Properties

Property	Value	Details and Source
Molecular Formula	C ₁₂ H ₁₅ F ₃ N ₂ O ₈ S	[1][5][6]
Molecular Weight	404.32 g/mol	[5][6]
Melting Point	Low-melting solid; specific range not determined.	[2][3][4]
Boiling Point	Not determined.	
Solubility	Soluble in DMSO. Slightly soluble in methanol and water.	[2]
Stability	Hygroscopic. Sensitive to hydrolysis, particularly in aqueous solutions. Should be stored at -20°C under an inert atmosphere for long-term stability.	[1]

Chemical Structure

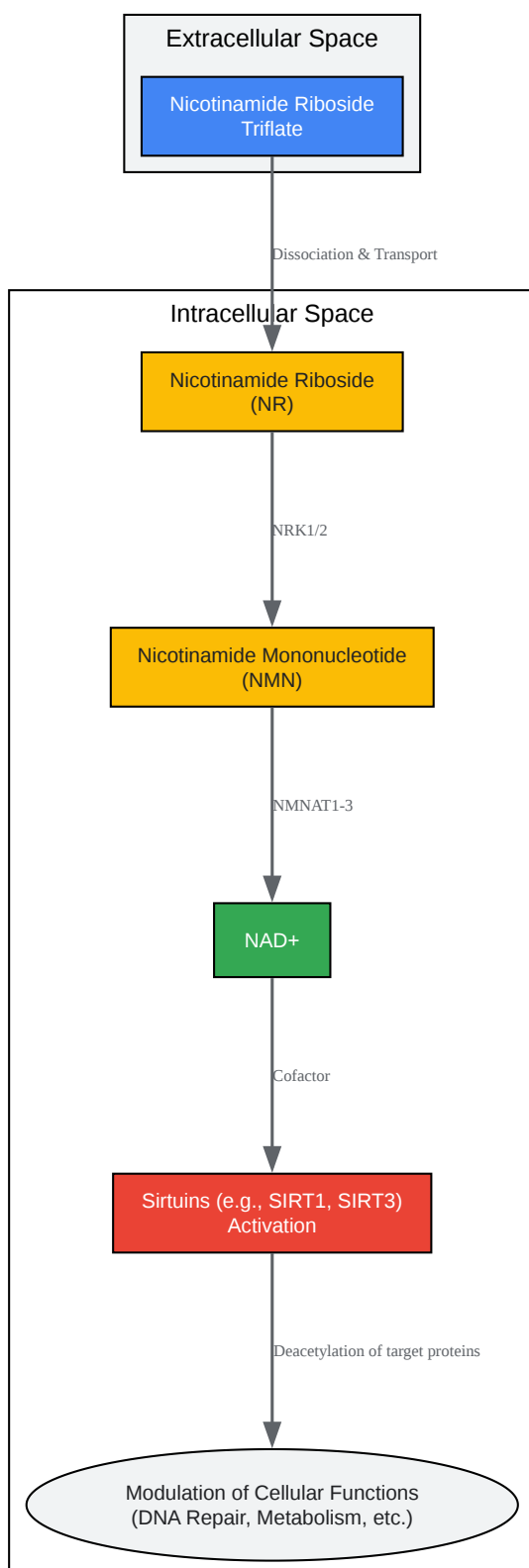
Nicotinamide Riboside Triflate is an organic salt composed of a nicotinamide riboside cation and a trifluoromethanesulfonate (triflate) anion. The cation consists of a nicotinamide molecule

linked to a ribose sugar ring via a β -N-glycosidic bond. The positive charge is located on the nitrogen atom of the pyridine ring. The triflate anion is a non-coordinating anion that contributes to the stability of the salt.

Biological Significance and Signaling Pathway

Nicotinamide Riboside Triflate serves as a precursor to Nicotinamide Adenine Dinucleotide (NAD⁺), a vital coenzyme in all living cells. The elevation of NAD⁺ levels has been shown to activate sirtuins, a class of NAD⁺-dependent deacetylases that play crucial roles in cellular processes such as DNA repair, inflammation, and metabolism.

The primary signaling pathway involves the conversion of nicotinamide riboside (NR) to nicotinamide mononucleotide (NMN) by nicotinamide riboside kinases (NRKs). NMN is then converted to NAD⁺ by nicotinamide mononucleotide adenylyltransferases (NMNATs). Increased NAD⁺ levels enhance the activity of sirtuins, such as SIRT1 and SIRT3, which deacetylate a wide range of protein targets, thereby modulating their activity and influencing various cellular functions.



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Signaling pathway of Nicotinamide Riboside to NAD⁺ and sirtuin activation.

Experimental Protocols

Synthesis of β -Nicotinamide Riboside Triflate

This protocol describes a two-step chemical methodology for the synthesis of β -nicotinamide riboside triflate.

Step 1: Synthesis of Ethyl Nicotinate 2',3',5'-tri-O-acetylribose Triflate (Intermediate)

- Couple commercially available 1,2,3,5-tetra-O-acetyl- β -D-ribofuranose with 1.5 equivalents of ethyl nicotinate.
- The reaction is carried out in the presence of 1 equivalent of trimethylsilyl trifluoromethanesulfonate (TMSOTf).

Step 2: Deprotection and Amidation to form β -Nicotinamide Riboside Triflate

- Dissolve the syrup-like intermediate from Step 1 in ice-cold 5.5 N NH_3/MeOH .
- Maintain the reaction at 0 °C for 15-18 hours under an argon atmosphere. This step achieves simultaneous deprotection of the acetyl groups and conversion of the nicotinate ester to the corresponding amide.
- Monitor the reaction hourly by HPLC after 15 hours.
- Once the reaction is complete, remove the methanol and ammonia under reduced pressure.
- Purify the crude product by reversed-phase column chromatography on a C18 column using water as the eluent.
- Evaporate the water from the fractions containing the purified product to dryness under high vacuum to obtain β -nicotinamide riboside triflate.



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Workflow for the synthesis of β -Nicotinamide Riboside Triflate.

High-Performance Liquid Chromatography (HPLC) Analysis

This method is suitable for monitoring the synthesis reaction and assessing the purity of the final product.

Parameter	Specification
Column	Machery-Nagel NUCLEOSIL 100-5 C18 (5 μ m, 250 x 4.6 mm)
Mobile Phase	0.1% Trifluoroacetic acid (TFA) in water
Flow Rate	1.0 mL/min
Detection	UV at 260 nm
Injection Volume	10 μ L

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of the synthesized β -Nicotinamide Riboside Triflate can be confirmed by NMR spectroscopy.

^1H NMR (in D_2O):

- $\delta = 9.60$ (s, 1H, H-2), 9.24 (d, 1H, $J = 6.0$ Hz, H-6), 8.95 (d, 1H, $J = 7.9$ Hz, H-4), 8.23 (t, 1H, $J = 7.1$ Hz, H-5), 6.20 (d, 1H, $J = 4.9$ Hz, H-1'), 4.45 (m, 2H, H-2' and H'-4'), 4.32 (t, 1H, $J = 3.8$ Hz, H-3'), 4.02 (dd, 1H, $J = 2.7$ and 12.3 Hz, H-5'a), 3.87 (dd, 1H, $J = 2.4$ and 11.1 Hz, H-5'b).

^{13}C NMR (in D_2O):

- $\delta = 146.0, 143.0, 141.3, 128.7, 100.2, 88.1, 77.7, 70.2, 60.6$.

Conclusion

Nicotinamide Riboside Triflate is a key compound for research into NAD⁺ metabolism and its therapeutic potential. Its role as a stable and effective NAD⁺ precursor makes it a valuable tool for studying the effects of elevated NAD⁺ levels in various biological models. The provided experimental protocols offer a solid foundation for the synthesis and analysis of this compound, enabling researchers to further explore its applications in drug development and the study of age-related and metabolic diseases.

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